molecular formula C10H12O3 B142987 methyl 4-[(1R)-1-hydroxyethyl]benzoate CAS No. 128310-70-3

methyl 4-[(1R)-1-hydroxyethyl]benzoate

Cat. No. B142987
Key on ui cas rn: 128310-70-3
M. Wt: 180.2 g/mol
InChI Key: KAXLTAULVFFCNL-SSDOTTSWSA-N
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Patent
US07981874B2

Procedure details

To a solution of methyl-4-(1-hydroxyethyl)benzoate (2.00 g, 11.10 mmol) in a mixture of THF (20 mL) and MeOH (10 mL) was added 1 M KOH (13.32 mL, 13.32 mmol). After stirring at room temperature overnight, the solution was diluted with 2 N HCl and extracted with EtOAc (4×). The combined organic layers were dried (MgSO4) and evaporated to give 4-(1-hydroxyethyl)benzoic acid as a colorless solid. 1H NMR (DMSO-d6, 600 MHz) δ 7.86 (d, J=8.6 Hz, 2H), 7.43 (d, J=8.3 Hz, 2H), 4.75 (q, J=6.5 Hz, 1H), 1.30 (d, J=6.6 Hz, 3H). MS: cal'd 167 (MH+), exp 167 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
13.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]([OH:12])[CH3:11])=[CH:6][CH:5]=1.[OH-].[K+]>C1COCC1.CO.Cl>[OH:12][CH:10]([C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:13])=[O:2])=[CH:5][CH:6]=1)[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C(C)O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
13.32 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC(C)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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